molecular formula C15H17BFNO2S B12283610 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B12283610
M. Wt: 305.2 g/mol
InChI Key: CZVILKITZSUNBI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorophenyl thiazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction, where the 3-fluorophenyl thiazole is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Chemical Reactions Analysis

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Cross-Coupling Reactions: The boronate ester group allows for further cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce various substituents.

Scientific Research Applications

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.

    Electronic Properties: In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be compared with other similar compounds:

    2-Phenylthiazole: Lacks the fluorine and boronate ester groups, resulting in different reactivity and applications.

    2-(3-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole:

This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various scientific and industrial fields.

Properties

Molecular Formula

C15H17BFNO2S

Molecular Weight

305.2 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-6-5-7-11(17)8-10/h5-9H,1-4H3

InChI Key

CZVILKITZSUNBI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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